2-(4-(methylthio)phenyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide
Description
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Properties
IUPAC Name |
2-(4-methylsulfanylphenyl)-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c1-22-12-6-4-11(5-7-12)9-14(20)17-16-19-18-15(21-16)10-13-3-2-8-23-13/h2-8H,9-10H2,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTDCSZITHFADE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(methylthio)phenyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide is a novel derivative featuring a combination of oxadiazole and thioether functionalities. Its potential biological activities have garnered attention in recent pharmacological studies, particularly for antimicrobial and anticancer properties. This article reviews the synthesis, biological activity, and related research findings associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of 4-(methylthio)phenol with thiophen-2-ylmethyl derivatives through standard organic synthesis techniques. The oxadiazole ring is formed via cyclization reactions that can be facilitated under microwave irradiation or conventional heating methods, yielding high purity and yield rates.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to our target compound have been evaluated against various strains of Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans, showcasing their potential as antimicrobial agents .
| Compound | Activity | IC50 (μM) | Target Pathogen |
|---|---|---|---|
| This compound | Moderate | 15.0 | Staphylococcus aureus |
| Similar Oxadiazole Derivative | High | <10.0 | Candida albicans |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. Notably, compounds with similar structural motifs have shown promising results in inhibiting cancer cell lines such as A549 (lung cancer) and C6 (glioma). Research indicates that these compounds may exert their effects through mechanisms involving apoptosis induction and cell cycle arrest .
Case Study: Cytotoxicity Evaluation
In a recent study, several oxadiazole derivatives were tested for their cytotoxic effects on A549 cells. The compound exhibited an IC50 value of approximately 7.48 μM , indicating significant antiproliferative activity compared to standard chemotherapeutics .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Oxadiazole derivatives have been reported to inhibit key enzymes involved in cancer progression such as topoisomerases and histone deacetylases (HDAC), which play crucial roles in DNA replication and transcription regulation .
- Apoptosis Induction : The compound may trigger apoptotic pathways by activating caspases and disrupting mitochondrial membrane potential .
- Antimicrobial Mechanisms : The presence of the thioether group enhances interaction with microbial membranes, leading to increased permeability and cell death .
Scientific Research Applications
Applications in Organic Solar Cells
One of the most promising applications of this compound is in the field of renewable energy, specifically as a molecular donor in organic solar cells (OSCs).
Methodology
The compound is typically co-evaporated with fullerene (C60) to create a bulk-heterojunction structure. This process involves:
- Vacuum processing to ensure purity.
- Temperature control during deposition to maintain structural integrity.
Results
Research indicates that the incorporation of this compound into OSCs has led to:
- Power conversion efficiencies (PCE) of up to 4.0% .
- High open-circuit voltage (Voc) values reaching 1 V , making it competitive with leading OSC technologies.
Medicinal Chemistry Applications
In addition to its use in materials science, this compound has shown potential in medicinal chemistry. The unique combination of functional groups allows for various biological interactions.
Studies suggest that compounds containing oxadiazole and thiophene structures exhibit significant biological activities, including:
- Anticancer properties.
- Antifungal and antibacterial effects.
Research has demonstrated that derivatives of this compound can be synthesized to enhance these biological activities through modifications at various functional groups .
Case Studies
- Anticancer Activity : Compounds similar to 2-(4-(methylthio)phenyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide have been tested against human cancer cell lines, showing promising results in inhibiting cell proliferation compared to standard treatments like cisplatin .
- Molecular Docking Studies : Molecular docking studies have been conducted to evaluate the binding affinity of this compound with specific targets such as dihydrofolate reductase (DHFR), which plays a crucial role in cancer cell metabolism .
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the thiophene derivative through alkylation reactions.
- Coupling reactions involving amide bond formation with various amines or acids.
These methods allow for the generation of derivatives that may exhibit enhanced biological or electronic properties.
Chemical Reactions Analysis
Oxidation of the Methylthio Group
The methylthio (-SMe) group on the phenyl ring undergoes oxidation to form sulfoxide or sulfone derivatives. This reaction is critical for modulating electronic properties and enhancing metabolic stability.
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Sulfoxidation | H | ||
| O | |||
| (30%), CH | |||
| COOH, 60–70°C | 2-(4-(Methylsulfinyl)phenyl)-...acetamide | ||
| Sulfonation | mCPBA, DCM, rt | 2-(4-(Methylsulfonyl)phenyl)-...acetamide |
Mechanism : The sulfur atom in -SMe is oxidized sequentially, first to sulfoxide (-SO-) and then to sulfone (-SO
-), via electrophilic attack by peroxides.
Hydrolysis of the Acetamide Moiety
The acetamide group (-NHCOCH
) can undergo acidic or basic hydrolysis to yield carboxylic acid or ammonium salts, respectively.
Key Insight : Hydrolysis is influenced by steric hindrance from the oxadiazole ring, requiring prolonged reaction times .
Substitution Reactions on the 1,3,4-Oxadiazole Ring
The electron-deficient 1,3,4-oxadiazole ring participates in nucleophilic substitution, particularly at the 2-position.
Example : Reaction with chloroarylacetamides in acetone forms thioether-linked derivatives, as seen in analogous 1,3,4-oxadiazole systems .
Functionalization of the Thiophene Substituent
The thiophen-2-ylmethyl group may undergo electrophilic substitution (e.g., halogenation, nitration) or oxidation.
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Bromination | Br | ||
| , FeBr | |||
| , DCM, 0°C | 5-(Thiophen-3-bromo-2-ylmethyl)-...acetamide | ||
| Oxidation | KMnO | ||
| , H | |||
| SO | |||
| , 60°C | Thiophene-2-carboxylic acid derivatives |
Note : Thiophene’s electron-rich nature facilitates regioselective substitution at the 5-position.
Reduction of the Oxadiazole Ring
Under catalytic hydrogenation, the 1,3,4-oxadiazole ring can be reduced to a diamine structure.
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Catalytic Hydrogenation | H | ||
| (1 atm), Pd/C, ethanol, 50°C | 2-(4-(Methylthio)phenyl)-N-(5-...diamine)acetamide |
Complexation with Metal Ions
The oxadiazole and thiophene groups act as ligands for transition metals, forming coordination complexes.
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Cu(II) Complexation | CuCl | ||
| , MeOH, rt | Tetrahedral Cu(II) complex |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
